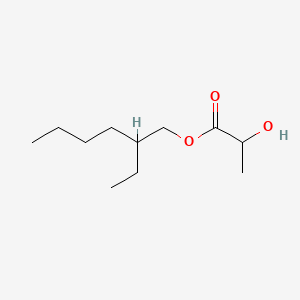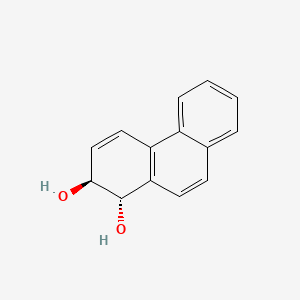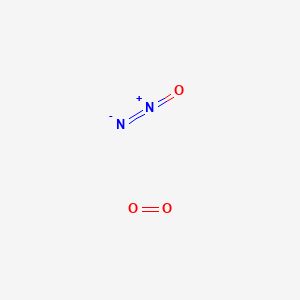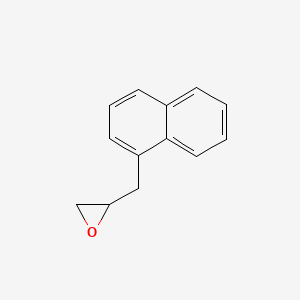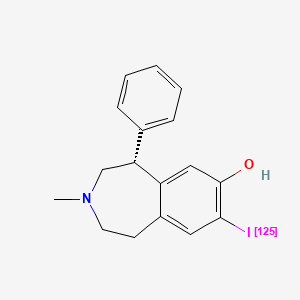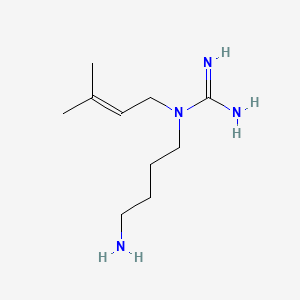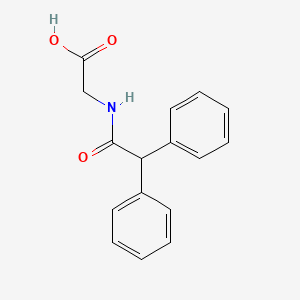
N-Difenilacetilglicina
Descripción general
Descripción
Synthesis Analysis
In the case of N-Diphenylacetylglycine, it is a glycine conjugate of phenylacetic acid .
Molecular Structure Analysis
The molecular formula of N-Diphenylacetylglycine is C10H11NO3 , with a molecular weight of 193.20 g/mol . Its structure consists of a glycine moiety linked to a phenylacetic acid group .
Aplicaciones Científicas De Investigación
Pruebas clínicas y diagnóstico
N-Difenilacetilglicina: se utiliza como un estándar analítico en pruebas clínicas {svg_1}. Sirve como un biomarcador para ciertos trastornos metabólicos donde sus niveles elevados pueden indicar anomalías en el metabolismo de los ácidos grasos. El compuesto se detecta y cuantifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar resultados de diagnóstico precisos.
Síntesis y modificación de fármacos
La simplicidad estructural y la diversidad del ácido difenilacetilaminoacético lo convierten en un candidato para la síntesis de fármacos y la modificación estructural {svg_2}. Su incorporación a las moléculas de fármacos puede mejorar la actividad farmacológica y la estabilidad metabólica, lo que lleva al desarrollo de agentes terapéuticos más efectivos.
Nanotecnología
En el ámbito de la nanociencia, la This compound contribuye a la síntesis de nanocristales {svg_3}. Estos nanocristales tienen propiedades únicas que cambian con el tamaño y se utilizan en la creación de ensamblajes mesoscalares, que tienen aplicaciones que van desde la electrónica hasta los sistemas de administración de fármacos.
Investigación de metabolitos
Como metabolito del ácido carboxílico, la This compound se estudia por su papel en varias vías metabólicas {svg_4}. La investigación en esta área puede llevar a una mejor comprensión de las enfermedades metabólicas y al desarrollo de tratamientos específicos.
Industria de la perfumería y los aromas
Ácido difenilacetilaminoacético: está relacionado con el ácido fenilacético, que es conocido por su olor a miel a bajas concentraciones y se utiliza en la producción de perfumes y como potenciador del sabor en alimentos {svg_5}.
Ciencia de los materiales
Las propiedades del compuesto se aprovechan en la ciencia de los materiales para el desarrollo de nuevos materiales con características específicas, como una mayor durabilidad o una conductividad eléctrica modificada {svg_6}.
Aplicaciones biomédicas
La investigación sobre las aplicaciones biomédicas de la This compound incluye su posible uso en la disrupción de biopelículas y el tratamiento del cáncer {svg_7}. Su capacidad para afectar la remodelación de la pared celular en las bacterias e inhibir el crecimiento de las células cancerosas la convierte en un compuesto prometedor en la investigación médica.
Ciencia agrícola
En la agricultura, los derivados del ácido difenilacetilaminoacético podrían explorarse por su papel como reguladores del crecimiento o como componentes de pesticidas, dada su relación estructural con moléculas activas conocidas {svg_8}.
Mecanismo De Acción
Target of Action
N-Diphenylacetylglycine, also known as diphenylacetylaminoacetic acid, primarily targets the enzyme glycine N-acyltransferase . This enzyme plays a crucial role in the metabolism of fatty acids .
Mode of Action
The interaction of N-Diphenylacetylglycine with its target enzyme, glycine N-acyltransferase, results in the production of N-acylglycine . This reaction is part of the broader metabolic process involving the transformation of acyl-CoA and glycine .
Biochemical Pathways
N-Diphenylacetylglycine is involved in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease . Two distinct gut microbial pathways contribute to the production of phenylacetylglutamine. One pathway is catalyzed by phenylpyruvate:ferredoxin oxidoreductase and the other by phenylpyruvate decarboxylase .
Pharmacokinetics
It is known that acylglycines, a group of compounds to which n-diphenylacetylglycine belongs, are produced through the action of glycine n-acyltransferase . The excretion of certain acylglycines is increased in several inborn errors of metabolism .
Result of Action
The action of N-Diphenylacetylglycine results in the formation of N-acylglycine . This compound is a glycine conjugate of phenylacetic acid . Phenylacetic acid may arise from exposure to styrene (plastic) or through the consumption of fruits and vegetables .
Action Environment
The action, efficacy, and stability of N-Diphenylacetylglycine can be influenced by various environmental factors. For instance, the presence of certain gut microbes can affect the production of phenylacetylglutamine . .
Propiedades
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRAWUFMIKGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215921 | |
| Record name | N-Diphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
65707-74-6 | |
| Record name | N-Diphenylacetylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65707-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Diphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


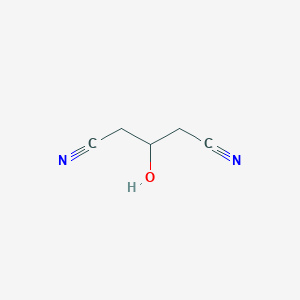
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)
